![molecular formula C20H17FN4O3 B2964816 N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941972-92-5](/img/structure/B2964816.png)
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with several functional groups. It contains an acetamidophenyl group, a fluorophenyl group, and a pyridazinone group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, which contains nitrogen and oxygen atoms, could result in interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamidophenyl group could potentially undergo acylation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Antinociceptive Activity : A study by Doğruer et al. (2000) investigated derivatives of 3(2H)‐Pyridazinone, which include compounds structurally similar to the one . They found that certain derivatives exhibited significant antinociceptive activity, surpassing that of aspirin in mice (Doğruer, Şahin, Ünlü, & Ito, 2000).
Inotropic Activity : Robertson et al. (1986) discovered a compound (6 N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide), which demonstrated potent positive inotropic effects in dogs, suggesting potential applications in cardiac therapies (Robertson et al., 1986).
Synthesis of Pyridazin-3-one Derivatives : Ibrahim and Behbehani (2014) described the synthesis of a novel class of pyridazin-3-one derivatives, which may include compounds structurally related to the specified chemical. These derivatives have potential applications in the synthesis of fused azines (Ibrahim & Behbehani, 2014).
Pharma Market and Patents : A paper by Habernickel (2002) discussed the pharmaceutical market's interest in pyridazino(4,5-b)indole-1-acetamide compounds, including those with acetamide groups, for their diverse therapeutic activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).
Antimicrobial Activity : A study by El-Hashash et al. (2014) explored the antimicrobial activities of compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, which might be structurally related to the specified chemical. These compounds exhibited promising antimicrobial properties (El-Hashash, Essawy, & Fawzy, 2014).
Ca2+ Sensitizing and Phosphodiesterase Inhibitory Effects : Szilagyi et al. (2004) investigated the effects of compounds similar to the one on Ca2+ sensitization and phosphodiesterase inhibition, revealing insights into their mechanisms of action in guinea pig hearts (Szilagyi et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-25-20(28)11-10-18(24-25)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVKOFDYGRMGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.